

4-Styrylpyridine hydrochloride properties and uses

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Styrylpyridine

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An In-depth Technical Guide to **4-Styrylpyridine** Hydrochloride: Properties, Synthesis, and Advanced Applications

This guide provides a comprehensive technical overview of **4-Styrylpyridine** hydrochloride, a versatile pyridinium salt with significant applications in materials science and biomedical research. We will delve into its fundamental properties, validated synthesis protocols, and its function as a cornerstone in the development of photoreactive materials and advanced fluorescent probes for cellular imaging. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Core Chemical and Physical Properties

4-Styrylpyridine hydrochloride exists as the protonated form of **4-Styrylpyridine**. The addition of the hydrochloride group significantly alters its solubility and influences its electronic properties, which is a critical factor in its various applications. The molecule is typically available as the trans or (E)-isomer, which is the more thermodynamically stable configuration. [1][2]

The properties of the free base, **4-Styrylpyridine**, are foundational to understanding the hydrochloride salt. Protonation of the pyridine nitrogen enhances the compound's electron-accepting nature, a key feature in its photophysical behavior.

Property	4-Styrylpyridine (Free Base)	4-Styrylpyridine Hydrochloride
Synonyms	4-Stilbazole, (E)-4-styrylpyridine	4-Styrylpyridinium chloride, trans-Stilbazole hydrochloride
CAS Number	103-31-1[3]	19337-93-0[2]
Molecular Formula	C ₁₃ H ₁₁ N[3]	C ₁₃ H ₁₂ ClN[2]
Molecular Weight	181.23 g/mol [3]	217.69 g/mol [2]
Appearance	White to brown crystalline powder	Off-white to yellow solid
Melting Point	131 °C[4]	Data not readily available; may decompose upon heating.
Solubility	Low in water (11.2 µg/mL at pH 7.4)[3]	Soluble in water and polar organic solvents like methanol and ethanol.
pKa (Predicted)	5.87 ± 0.10[4]	Not applicable (fully protonated)
UV-Vis λ _{max} (Acidic)	~290-320 nm (Varies with solvent and protonation state)[5]	The protonated form exhibits distinct absorption from the free base.
¹ H NMR	Signals for pyridyl, phenyl, and vinyl protons are observed.[6]	Protonation induces a downfield shift of the pyridyl protons due to the increased positive charge.[7]

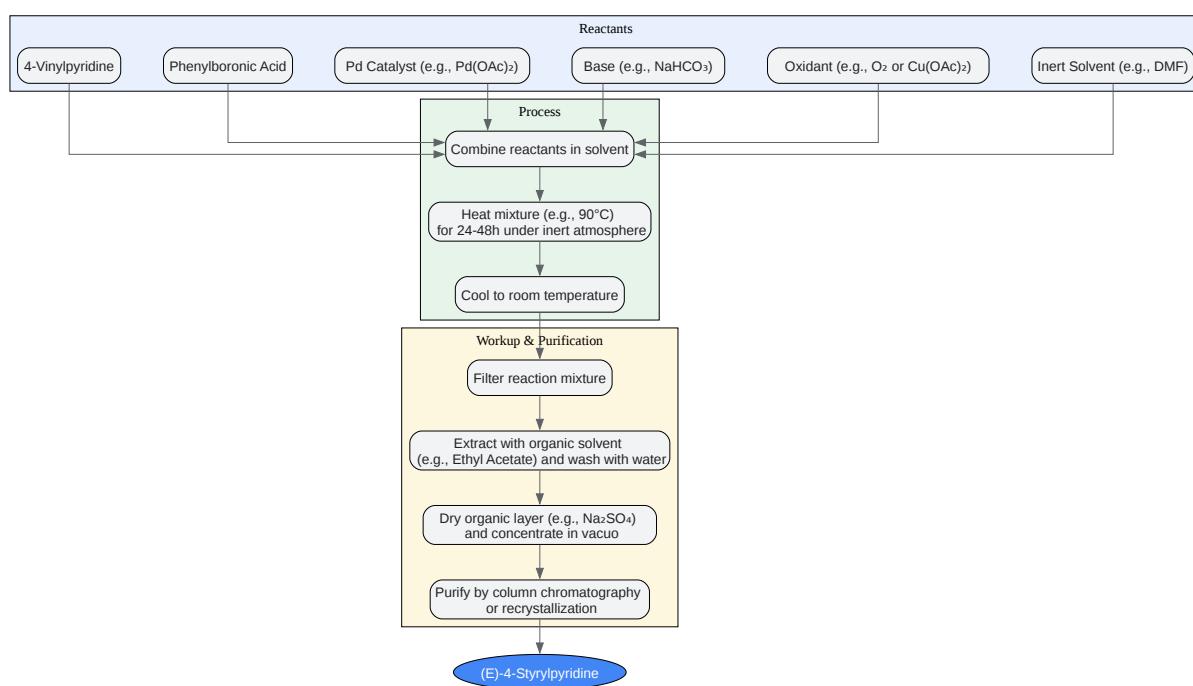
Synthesis and Purification

The synthesis of **4-Styrylpyridine** hydrochloride is a robust two-step process. First, the precursor **(E)-4-Styrylpyridine** is synthesized, followed by a straightforward acid-base reaction to yield the final hydrochloride salt.

Step 1: Synthesis of **(E)-4-Styrylpyridine** Precursor

A highly efficient and selective method for synthesizing the (E)-isomer of **4-Styrylpyridine** is the palladium-catalyzed Heck or Suzuki-type coupling reaction. The following protocol is adapted from established methodologies.[\[6\]](#)

Causality: The choice of a palladium catalyst is crucial as it facilitates the C-C bond formation between the sp^2 -hybridized carbons of the vinylpyridine and the phenylboronic acid with high stereoselectivity for the E-isomer. The base is required to activate the boronic acid and facilitate the catalytic cycle, while the oxidant ensures the palladium catalyst remains in its active oxidative state.

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Caption: Workflow for the synthesis of **(E)-4-Styrylpyridine**.

Experimental Protocol:

- To a round-bottom flask equipped with a condenser and magnetic stirrer, add 4-vinylpyridine (1.0 equiv), phenylboronic acid (1.5-2.0 equiv), a palladium catalyst (e.g., palladium acetate, 1-5 mol%), and a base (e.g., sodium bicarbonate, 2.0-3.0 equiv).
- Add a suitable inert, high-boiling solvent such as N,N-Dimethylformamide (DMF).
- Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to 80-100°C for 24-48 hours, monitoring progress by TLC.
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **(E)-4-Styrylpyridine** as a crystalline solid.

Step 2: Formation of 4-Styrylpyridine Hydrochloride

This is a standard acid-base reaction. The lone pair of electrons on the pyridine nitrogen acts as a base, accepting a proton from hydrochloric acid.

Causality: The use of a non-polar solvent like diethyl ether is strategic. The free base is soluble in it, but the resulting ionic salt (the hydrochloride) is not. This causes the product to precipitate out of the solution as it forms, providing a simple and effective method of isolation and purification.

Experimental Protocol:

- Dissolve the purified **(E)-4-Styrylpyridine** (1.0 equiv) in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or dichloromethane.

- While stirring, slowly add a solution of hydrochloric acid (1.0-1.1 equiv) in the same or a compatible solvent (e.g., 2M HCl in diethyl ether).
- A precipitate will form immediately. Continue stirring at room temperature for 30-60 minutes to ensure complete reaction.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.
- Dry the product under vacuum to yield **4-Styrylpyridine** hydrochloride as a stable, solid powder.

Core Applications & Methodologies

The unique electronic structure and geometry of **4-Styrylpyridine** hydrochloride make it a valuable component in two major fields: materials science and biomedical imaging.

Application in Coordination Polymers and Photoreactive Materials

4-Styrylpyridine serves as a monodentate ligand, coordinating to metal centers through its nitrogen atom. The styryl group remains available for further reactions. This is particularly exploited in crystal engineering to construct Metal-Organic Frameworks (MOFs) and coordination polymers.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

A key application is the solid-state [2+2] photocycloaddition reaction.[\[8\]](#) When individual molecules of **4-Styrylpyridine** are held in close proximity and appropriate orientation within a crystal lattice (e.g., by coordinating to metal ions), UV irradiation can induce the vinyl groups of adjacent molecules to react, forming a cyclobutane ring. This process effectively "stitches" the ligands together, creating higher-dimensional and more robust materials.

Causality: The formation of the hydrochloride salt (or coordination to a metal cation) enhances the electron-accepting properties of the pyridinium ring. This polarization of the styryl double bond can facilitate the [2+2] photocycloaddition. The reaction is governed by Schmidt's criteria, which state that for a reaction to occur in the solid state, the reactive double bonds must be

parallel and separated by less than 4.2 Å. Crystal engineering with metal-coordination allows for precise control over this alignment.[8]

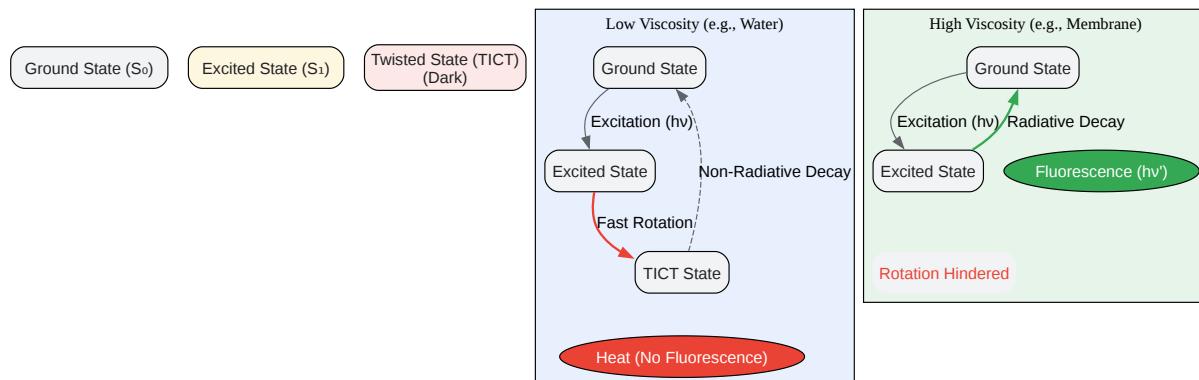
Caption: [2+2] Photocycloaddition of coordinated **4-Styrylpyridine** ligands.

Application as a Fluorescent Probe for Bioimaging

Styrylpyridinium salts are a class of "molecular rotors" and environment-sensitive fluorescent dyes.[1][12][13] Their fluorescence is highly dependent on the viscosity of their local environment. In low-viscosity solvents like water, they exhibit very weak fluorescence. However, when they are localized in a viscous environment, such as a cell's plasma membrane, their fluorescence quantum yield increases dramatically.[14][15] This "turn-on" property makes them excellent probes for specifically imaging cellular membranes.[12][13]

Mechanism of Action: Restricted Intramolecular Rotation The fluorescence mechanism is based on the concept of a Twisted Intramolecular Charge Transfer (TICT) state.[4][16]

- Excitation: Upon absorption of a photon, the molecule is promoted to an excited state which has significant charge transfer character.
- De-excitation Pathways:
 - In Low-Viscosity Media: The molecule can freely rotate around the single bond connecting the phenyl and vinyl groups. This rotation leads to the formation of a dark, non-emissive TICT state, and the energy is dissipated non-radiatively as heat. The result is very low fluorescence.[14]
 - In High-Viscosity Media (e.g., Cell Membrane): The viscous environment physically hinders this intramolecular rotation. With the non-radiative decay pathway blocked, the molecule is forced to release its energy radiatively by emitting a photon. This results in bright fluorescence.[14][16]



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- To cite this document: BenchChem. [4-Styrylpyridine hydrochloride properties and uses]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085998#4-styrylpyridine-hydrochloride-properties-and-uses>]

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